molecular formula C12H13NO B14637455 o-Phenylphenol ammonium salt CAS No. 52704-98-0

o-Phenylphenol ammonium salt

Cat. No.: B14637455
CAS No.: 52704-98-0
M. Wt: 187.24 g/mol
InChI Key: WTPWCIBYJWGZHI-UHFFFAOYSA-N
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Description

o-Phenylphenol ammonium salt (CAS 90-43-7) is a synthetic phenolic compound widely used as a disinfectant, preservative, and analytical reagent. Structurally, it consists of a biphenyl moiety substituted with a hydroxyl group at the ortho position, neutralized by an ammonium cation. This compound is valued for its broad-spectrum antimicrobial activity, particularly against bacteria, fungi, and enveloped viruses .

Properties

CAS No.

52704-98-0

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

azanium;2-phenylphenolate

InChI

InChI=1S/C12H10O.H3N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;1H3

InChI Key

WTPWCIBYJWGZHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol ammonium salt typically involves the neutralization of o-Phenylphenol with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of o-Phenylphenol to its ammonium salt form. The general reaction can be represented as follows:

C12H10O+NH4OHC12H10ONH4+H2OC_{12}H_{10}O + NH_{4}OH \rightarrow C_{12}H_{10}ONH_{4} + H_{2}O C12​H10​O+NH4​OH→C12​H10​ONH4​+H2​O

This reaction is usually conducted at room temperature, and the product is isolated by evaporation of the solvent.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is carried out in reactors equipped with stirring mechanisms to ensure uniform mixing. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Reactions in Analytical Chemistry

o-Phenylphenol derivatives are used in colorimetric assays for ammonia detection:

  • Modified Berthelot’s Reaction :

    • Reacts with ammonia (NH3\text{NH}_3
      ) under alkaline conditions (pH ~10.6) to form a blue-green indophenol derivative.

    • Catalysts : Sodium nitroprusside and hypochlorite enhance reaction kinetics .

Reaction Parameter Value
Optimal pH10.6
Temperature25°C
Detection Limit (NH₃)0.1 ppm

Oxidation and Decomposition

o-Phenylphenol derivatives undergo oxidation under specific conditions:

  • Thermal Decomposition :

    • At >300°C, OPP decomposes to biphenyl, phenol, and carbon monoxide (CO\text{CO}
      ) .

  • Oxidizing Agents :

    • Reacts violently with chlorine (Cl2\text{Cl}_2
      ) or peroxides, forming chlorinated biphenyls .

pH-Dependent Reactivity

Ammonium salts of OPP exhibit pH-sensitive behavior:

  • In Acidic Media :

    • Protonation regenerates free o-phenylphenol (pKa=9.9\text{p}K_a=9.9
      ) .

    • Example: C12H11ONH4+HClC12H10OH+NH4Cl\text{C}_{12}\text{H}_{11}\text{O}\cdot \text{NH}_4+\text{HCl}\rightarrow \text{C}_{12}\text{H}_{10}\text{OH}+\text{NH}_4\text{Cl}
      .

  • In Alkaline Media :

    • Stabilizes the phenolate form, increasing solubility .

Biological and Environmental Reactions

  • Metabolism :

    • In mammals, OPP salts are hydroxylated to phenylhydroquinone (PHQ) and conjugated with glucuronide/sulfate for excretion .

  • Aquatic Toxicity :

    • OPP ammonium salt hydrolyzes in water, releasing free OPP (LC50\text{LC}_{50}
      : 1.2 mg/L for fish) .

Incompatibilities

Key incompatibilities based on OPP chemistry:

  • Strong Oxidizers : Risk of explosive reactions (e.g., permanganates, chlorates) .

  • Heavy Metals : Forms complexes with Cu²⁺/Fe³⁺, altering reactivity .

Research Gaps

Scientific Research Applications

o-Phenylphenol ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in studies involving microbial inhibition and as a preservative in biological samples.

    Medicine: Investigated for its potential antimicrobial properties and its use in disinfectants.

    Industry: Widely used as a fungicide and preservative in the agricultural sector, particularly for the treatment of citrus fruits.

Mechanism of Action

The mechanism of action of o-Phenylphenol ammonium salt involves the disruption of microbial cell membranes. The phenolic hydroxyl group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is similar to other phenolic compounds and is effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Research Findings and Trends

  • Analytical Chemistry: this compound enables sensitive ammonium detection (detection limit: 0.02 μM) in water via automated indophenol blue methods, outperforming salicylate-based assays .
  • Disinfectant Formulations: Products combining o-phenylphenol with p-tert-amylphenol (e.g., Birex) show 7–10× higher efficacy against Staphylococcus aureus than single-component formulations .
  • Environmental Impact: Indoor air concentrations of o-phenylphenol have declined since 2010, likely due to reformulation of cleaning products .

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